

Spectroscopic Data Guide: Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate*

CAS No.: 1272758-01-6

Cat. No.: B1425439

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Executive Summary & Structural Logic

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a protected morpholine amino acid derivative widely used as a scaffold in medicinal chemistry (e.g., in the development of HCV NS5B inhibitors and peptidomimetics).

Nomenclature Clarification

The naming of substituted morpholines depends on the numbering priority.

- User Query Name: **Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate**
 - Numbering: Oxygen is 1. Gem-dimethyl at 2.[1][2] Nitrogen at 4.[1][2][3][4][5] Carboxylate at 5.
- Systematic IUPAC Name: **Methyl 4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylate**

- Numbering: Oxygen is 1. Carboxylate at 3 (lower locant for functional group). Nitrogen at 4.[1][2][3][4][5] Gem-dimethyl at 6.[1][2][6]
- Note: Both names describe the identical connectivity: a morpholine ring with a gem-dimethyl group adjacent to the oxygen and a carboxylate group adjacent to the nitrogen, separated by the nitrogen atom.

Structural Parameters[1][2][3][4][5][7][8][9]

- Molecular Formula:
- Molecular Weight: 273.33 g/mol
- Chirality: The C5 (or C3) position is a chiral center. The (S)-enantiomer is the most common pharmaceutical intermediate, derived from L-amino acid precursors.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the presence of rotamers due to the tert-butoxycarbonyl (Boc) group, which restricts rotation around the N-C(O) bond. This often results in broad peaks or dual signal sets (approx. 60:40 ratio) at room temperature.

H NMR Data (400 MHz, CDCl

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Position	Shift (, ppm)	Multiplicity	Integration	Assignment
H3 (or H5)	4.35 – 4.55	dd / m	1H	-proton to N and Ester (Chiral Center)
H2/H6 (Ring)	3.75 – 3.95	m	2H	Methylene protons adjacent to Oxygen (C2/C6)
OCH	3.72 / 3.74	s	3H	Methyl Ester (Rotamers)
H5/H3 (Ring)	3.10 – 3.40	m	2H	Methylene protons adjacent to Nitrogen
Boc-CH	1.45 / 1.48	s	9H	tert-Butyl group
C(CH)	1.25 – 1.35	s (broad)	6H	Gem-dimethyl group (Diastereotopic)

Key Diagnostic Signals:

- 4.35–4.55: The deshielded methine proton adjacent to the electron-withdrawing ester and carbamate groups.
- 1.2–1.4: The gem-dimethyl groups often appear as two distinct singlets or a broad hump due to the fixed chair conformation of the morpholine ring.

C NMR Data (100 MHz, CDCl

)

Carbon Type	Shift (, ppm)	Assignment
C=O (Ester)	171.2	Methyl Ester Carbonyl
C=O (Boc)	154.5	Carbamate Carbonyl
C-O (tBu)	80.4	Quaternary Carbon of Boc
C-O (Ring)	72.1	C6 (Quaternary, bearing gem-dimethyl)
C-O (Ring)	61.5	C2 (Methylene adjacent to O)
C-N (Chiral)	53.8	C3/C5 (Methine to Ester)
OCH	52.3	Methyl Ester
C-N (Ring)	45.2	C5/C3 (Methylene adjacent to N)
CH (Boc)	28.3	tert-Butyl Methyls
CH (Gem)	23.5, 24.8	Gem-dimethyl carbons

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) or APCI.
- Molecular Ion:
- Adducts:
- Fragmentation Pattern:
 - m/z 218: Loss of tert-butyl group (

).

- m/z 174: Loss of Boc group (, free amine).
- m/z 114: Characteristic morpholine ring fragment.

Infrared Spectroscopy (IR)

- 1745 cm
: Strong C=O stretch (Ester).
- 1690–1705 cm
: Strong C=O stretch (Boc Carbamate).
- 1160 cm
: C-O-C stretch (Ether/Ester).
- 2975 cm
: C-H stretch (Aliphatic).

Synthesis & Experimental Protocol

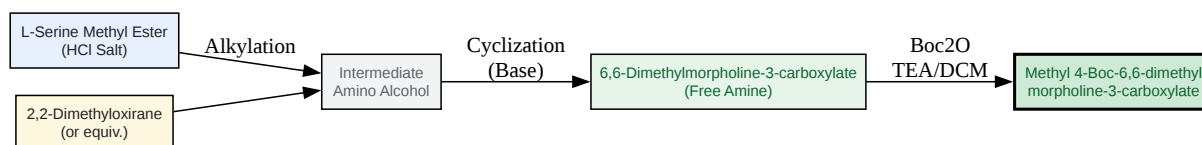
This molecule is typically synthesized via the cyclization of a serine-derived amino alcohol with an epoxide or halo-ether.

Synthetic Route: From L-Serine Methyl Ester

- Starting Material: L-Serine methyl ester hydrochloride.
- Reagent: 2,2-dimethyloxirane (Isobutylene oxide) or 1-bromo-2-chloro-2-methylpropane.
- Cyclization: Base-mediated cyclization (e.g.,
or DIPEA) to form the morpholine ring.

- Protection: Reaction with

to install the protecting group.



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Caption: Synthetic pathway for the formation of the target morpholine scaffold from serine precursors.

Detailed Protocol (Representative)

- Alkylation/Cyclization: To a suspension of L-serine methyl ester HCl (10 mmol) in acetonitrile is added (25 mmol) and 1-bromo-2-chloro-2-methylpropane (12 mmol). The mixture is refluxed for 24 hours.
- Workup: Filter salts, concentrate filtrate.
- Boc Protection: Dissolve residue in DCM. Add (20 mmol) and (11 mmol). Stir at RT for 4 hours.
- Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).
- Yield: Typically 50-65% over two steps.

Quality Control & Impurities

When analyzing spectroscopic data, watch for these common impurities:

Impurity	NMR Signature	Origin
Boc-Anhydride	Singlet at 1.50 (very sharp)	Excess reagent
Free Amine	Missing Boc signals; Shift of H3 to ~3.8	Incomplete protection or acid hydrolysis
Hydrolyzed Acid	Loss of OMe singlet (3.72); Broad OH	Ester hydrolysis (moisture)
Elimination Product	Olefinic protons (5.0-6.0)	Harsh cyclization conditions

References

- Sunshine Lake Pharma Co., Ltd. (2008). Substituted Morpholine Derivatives and Methods of Use. Patent WO2008024692.[6] (Describes synthesis of the 6,6-dimethylmorpholine-3-carboxylate scaffold).
- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link](#) (Methodology for substituted morpholines).
- Fluorochem. Product Sheet: **Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate** (CAS 1272758-01-6). [Link](#)
- PubChem. Compound Summary: 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.[1][2] [Link](#)

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Sources

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- To cite this document: BenchChem. [Spectroscopic Data Guide: Methyl 4-Boc-2,2-dimethylmorpholine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-boc-2-2-dimethyl-morpholine-5-carboxylate]

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